Z-D-Lys-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

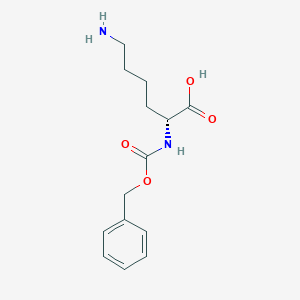

(2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTJKAUNOLVMDX-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426929 | |

| Record name | Z-D-Lys-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70671-54-4 | |

| Record name | Z-D-Lys-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-D-Lys-OH for Researchers and Drug Development Professionals

Introduction: Z-D-Lys-OH, chemically known as Nα-benzyloxycarbonyl-D-Lysine, is a pivotal synthetic building block in the fields of peptide chemistry, drug discovery, and biotechnology.[1][2][3] This derivative of the amino acid D-lysine incorporates a benzyloxycarbonyl (Z) protecting group on its alpha-amino group, a strategic modification that facilitates its use in the controlled, stepwise synthesis of peptides.[4][5] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, its primary application in peptide synthesis with detailed experimental protocols, and relevant logical workflows for its use in research and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the laboratory. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 70671-54-4 | |

| Molecular Formula | C₁₄H₂₀N₂O₄ | |

| Molecular Weight | 280.32 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Approximately 218 °C | |

| Solubility | Soluble in various organic solvents |

Primary Application: A Linchpin in Peptide Synthesis

The principal utility of this compound lies in its role as a protected amino acid for solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group prevents the alpha-amino group from participating in unwanted side reactions during the peptide chain elongation process. This allows for the specific and sequential addition of amino acids to construct a peptide with a defined sequence. Peptides synthesized using this compound can have a wide range of applications, from therapeutic agents to research tools for studying protein-protein interactions and enzyme functions.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using a Z-Protected Amino Acid

The following is a generalized protocol for the incorporation of a Z-protected amino acid, such as this compound, into a peptide chain using manual or automated solid-phase peptide synthesis.

Materials:

-

This compound

-

Appropriate solid support resin (e.g., Wang resin, Rink amide resin)

-

Coupling reagents (e.g., HBTU/HOBt, DIC/HOBt)

-

Base (e.g., DIEA)

-

Solvents (e.g., DMF, DCM)

-

Deprotection reagent for the N-terminal protecting group of the growing peptide chain (e.g., piperidine for Fmoc deprotection)

-

Cleavage cocktail (e.g., TFA-based)

Workflow for a Single Coupling Cycle:

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Raw Materials | Pharmaceutical Intermediates Reagents | Immunology | Peptide synthesis | Natural Amino Acid | this compound | CAS No.:70671-54-4 | C14H20N2O4 [yisunbio.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Z-D-Lys-OH (CAS 70671-54-4) for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis applications, and strategic importance of N-alpha-benzyloxycarbonyl-D-lysine in peptide chemistry.

N-alpha-benzyloxycarbonyl-D-lysine, commonly referred to as Z-D-Lys-OH, is a cornerstone building block in the field of peptide synthesis. With the CAS number 70671-54-4, this derivative of the non-proteinogenic D-lysine is instrumental for the controlled, stepwise assembly of peptide chains. Its primary function lies in the strategic protection of the α-amino group, preventing unwanted side reactions during the intricate process of peptide bond formation. This guide provides a comprehensive overview of its chemical characteristics, its application in synthetic protocols, and its role in the broader context of drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The benzyloxycarbonyl (Z) group attached to the alpha-amino group is a key feature, offering stability under various reaction conditions and allowing for selective deprotection. This strategic protection is fundamental to modern peptide synthesis, enabling the precise construction of complex peptide sequences.[1][2]

| Property | Value | Reference |

| CAS Number | 70671-54-4 | [1][2] |

| Molecular Formula | C14H20N2O4 | [1] |

| Molecular Weight | 280.32 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 220 - 230 °C | |

| Optical Rotation | [a]20D = 11 - 15 ° (c=2 in 0.2N HCl) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage | 0 - 8 °C |

Role in Peptide Synthesis: The Logic of Protecting Groups

The synthesis of peptides with a defined sequence necessitates the use of protecting groups. Without them, the amino and carboxyl groups of the amino acid monomers would react indiscriminately, leading to a mixture of random polymers. This compound exemplifies the use of the benzyloxycarbonyl (Z) group for N-terminal protection. This group is stable during the coupling of the carboxylic acid end of the amino acid but can be selectively removed to allow for the addition of the next amino acid in the sequence. The Z-group is typically removed by catalytic hydrogenation.

Experimental Protocol: Solution-Phase Synthesis of a Dipeptide

The following is a representative protocol for the solution-phase synthesis of a dipeptide, for instance, Z-D-Lys-Ala-OMe, illustrating the use of this compound.

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Activation of this compound: Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) dissolved in a small amount of DCM dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC). Dicyclohexylurea (DCU), a byproduct, will precipitate as a white solid.

-

Neutralization of H-Ala-OMe·HCl: In a separate flask, dissolve H-Ala-OMe·HCl (1 equivalent) in DCM and cool to 0 °C. Add TEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt, forming the free amino ester.

-

Coupling Reaction: Filter the DCU precipitate from the activated this compound solution and add the filtrate to the neutralized H-Ala-OMe solution. Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification:

-

Filter any further DCU precipitate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by silica gel column chromatography.

-

-

Deprotection of the Z-group (Optional): To elongate the peptide chain, the Z-group can be removed. Dissolve the purified dipeptide in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until TLC indicates the complete consumption of the starting material. Filter the catalyst through Celite® and evaporate the solvent to yield the deprotected dipeptide.

Applications in Drug Development and Research

While this compound itself is not typically the active pharmaceutical ingredient, its incorporation into peptides is critical for the development of new therapeutics. The use of D-amino acids, like D-lysine, can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs. Furthermore, the precise stereochemistry of D-amino acids can lead to unique three-dimensional structures and novel biological activities. Peptides synthesized using this compound are utilized in a wide range of research areas, including the development of enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.

Conclusion

This compound is a vital reagent for chemists and pharmaceutical scientists engaged in peptide synthesis. Its utility is defined by the reliable protection it offers to the α-amino group of D-lysine, enabling the controlled and predictable assembly of peptide chains. A thorough understanding of its properties and its role in synthetic strategies is essential for the successful design and creation of novel peptides for therapeutic and research applications.

References

Solubility Profile of Z-D-Lys-OH in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα-benzyloxycarbonyl-D-lysine (Z-D-Lys-OH), a commonly used protected amino acid in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthetic protocols, formulation studies, and other research applications. This document compiles available quantitative and qualitative solubility data, details a general experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

Table 1: Quantitative Solubility of Z-L-Lys-OH

| Solvent | Solubility | Conditions |

| Water (H₂O) | 50 mg/mL (178.37 mM) | Requires sonication.[1] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (35.67 mM) | Requires sonication, warming, and pH adjustment to 10 with 1 M NaOH.[1] |

It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using a newly opened container is recommended.[1]

Qualitative Solubility Information for this compound

This compound is generally described as being soluble in a variety of organic solvents.[2] This qualitative information is useful for initial solvent screening.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[2] |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in a given solvent, based on the gravimetric method. This method is a reliable and widely used technique for generating accurate solubility data.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Pipettes

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporation flask or dish. Remove the solvent under reduced pressure using a rotary evaporator or by drying in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Data Analysis: Weigh the flask or dish containing the dried solid. The difference between this weight and the initial weight of the empty container is the mass of this compound that was dissolved in the known volume of the solvent.

-

Calculation: Calculate the solubility in mg/mL or other desired units.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

References

An In-depth Technical Guide to Protecting Group Strategies for Z-D-Lys-OH in Peptide Synthesis

Abstract

In the complex landscape of peptide synthesis, the strategic use of protecting groups is fundamental to achieving desired outcomes while preventing unwanted side reactions. N-α-benzyloxycarbonyl-D-lysine (Z-D-Lys-OH) and its derivatives are critical building blocks that leverage the unique stability of the benzyloxycarbonyl (Z or Cbz) group. This guide provides a comprehensive overview of the orthogonal protecting group strategies involving this compound, focusing on the interplay between the Nα-Z group and common Nε-protecting groups such as Boc and Fmoc. We present detailed experimental protocols, quantitative data summaries, and workflow visualizations to equip researchers with the technical knowledge required for the successful synthesis of complex peptides.

Introduction to this compound and Orthogonal Protection

N-α-benzyloxycarbonyl-D-lysine (this compound) is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. The incorporation of D-amino acids like D-lysine into peptide chains can significantly enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profiles of peptide-based therapeutics.

The core challenge in peptide synthesis is to selectively form amide bonds between specific amino acids in a defined sequence. This requires the temporary masking of reactive functional groups, particularly the α-amino group of one amino acid and the α-carboxyl group of another, as well as any reactive side chains. The Z-group is a classic urethane-type protecting group renowned for its stability under the acidic and basic conditions typically used to remove other common protecting groups.[1][2]

This stability is the foundation of an orthogonal protection strategy , where multiple, distinct classes of protecting groups are used, each of which can be removed by a specific chemical reaction without affecting the others.[1][3] This strategy allows for precise, stepwise control over the synthesis, which is essential for constructing complex, branched, or cyclized peptides. In the context of this compound, the Nα-Z group is typically paired with an orthogonal protecting group on the lysine side chain's epsilon-amino (Nε) group, most commonly the tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group.

1.1. Chemical Properties of this compound

The fundamental properties of the parent compound this compound are summarized below.

| Property | Value | References |

| Chemical Name | N-α-benzyloxycarbonyl-D-lysine | |

| Synonyms | CBZ-D-LYSINE, Z-D-LYSINE | |

| CAS Number | 70671-54-4 | |

| Molecular Formula | C14H20N2O4 | |

| Molecular Weight | 280.32 g/mol | |

| Appearance | White Solid | |

| Storage | Store in freezer, under -20°C in an inert atmosphere. |

Core Protecting Groups and Orthogonal Strategy

The success of a peptide synthesis involving lysine hinges on the differential cleavage conditions of the protecting groups at the Nα and Nε positions. The most common orthogonal scheme involving the Z-group is its use alongside Boc and Fmoc groups.

| Protecting Group | Structure | Cleavage Condition | Stability |

| Z (Benzyloxycarbonyl) | Benzyl-O-(C=O)- | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Stable to mild acid and base |

| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-(C=O)- | Moderate to strong acid (e.g., TFA) | Stable to base and hydrogenolysis |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fluorenyl-CH₂-O-(C=O)- | Base (e.g., 20% Piperidine in DMF) | Stable to mild acid and hydrogenolysis |

This orthogonality allows for three distinct deprotection pathways, enabling selective modification at the N-terminus, the lysine side chain, or final deprotection of the Z-group.

Figure 1: Logical workflow of the orthogonal protection strategy using Z, Boc, and Fmoc groups.

Experimental Protocols

The following sections provide detailed methodologies for the key deprotection and coupling steps involved in a typical peptide synthesis using this compound derivatives.

3.1. Protocol for Nα-Z Group Deprotection (Catalytic Hydrogenolysis)

This protocol describes the selective removal of the Nα-Z group, leaving Boc and Fmoc groups intact. This step is typically performed to expose the N-terminal amine for elongation or modification.

Materials:

-

Z-protected peptide

-

Methanol (MeOH) or Ethanol (EtOH)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution. The typical catalyst loading is 10-20% by weight relative to the peptide.

-

Secure a hydrogen-filled balloon to the reaction flask or place the flask in a dedicated hydrogenation apparatus.

-

Stir the reaction mixture vigorously under the hydrogen atmosphere. Reaction times can vary from 2 to 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Figure 2: Experimental workflow for the catalytic hydrogenolysis of a Z-protected peptide.

3.2. Protocol for Nε-Boc Group Deprotection (Acidolysis)

This protocol is used for the selective removal of the Boc group from the lysine side chain, leaving Z and Fmoc groups intact. This is a common step before side-chain modification.

Materials:

-

Z-D-Lys(Boc)-Peptide-Resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., Triisopropylsilane (TIS), Water)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Swell the peptide-resin in DCM.

-

Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% TIS, and 2.5% water.

-

Treat the resin with the TFA cocktail for 1-2 hours at room temperature to cleave the Boc group.

-

Filter the resin and wash thoroughly with DCM to remove residual acid.

-

Neutralize the resulting ammonium salt on the lysine side chain by washing with a 10% solution of DIPEA in DMF.

-

Wash the resin again with DCM and DMF to prepare for the subsequent coupling or modification step.

3.3. Protocol for Nε-Fmoc Group Deprotection (Basolysis)

This protocol details the removal of the Fmoc group from the lysine side chain, which is stable to both acidolysis and hydrogenolysis, making it orthogonal to Boc and Z groups.

Materials:

-

Z-D-Lys(Fmoc)-Peptide-Resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a solution of 20% piperidine in DMF.

-

Agitate the mixture for 5 minutes, then drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-20 minutes to ensure complete deprotection.

-

Filter the resin and wash thoroughly with DMF (at least 5 times) to remove piperidine and the dibenzofulvene byproduct. The resin is now ready for side-chain modification.

3.4. Protocol for Peptide Coupling

This is a general protocol for coupling an activated amino acid to a free amine (either at the N-terminus or on a deprotected lysine side chain).

Materials:

-

Resin-bound peptide with a free amine

-

Fmoc- or Z-protected amino acid (e.g., Fmoc-Leu-OH)

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., DIPEA)

-

DMF

Procedure:

-

In a separate vessel, dissolve the protected amino acid (3-5 equivalents) and an equimolar amount of HBTU in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the swelled, amine-bearing resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF and DCM.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the protocols described above. Exact conditions may vary based on the peptide sequence and scale.

Table 1: Deprotection Reaction Conditions

| Parameter | Nα-Z Deprotection | Nε-Boc Deprotection | Nε-Fmoc Deprotection |

| Primary Reagent | H₂ / 10% Pd-C | Trifluoroacetic acid (TFA) | Piperidine |

| Solvent | MeOH or EtOH | Dichloromethane (DCM) | DMF |

| Concentration | 10-20% w/w catalyst | 95% TFA in cocktail | 20% Piperidine in DMF |

| Reaction Time | 2 - 16 hours | 1 - 2 hours | 5 + 15 minutes |

| Temperature | Room Temperature | Room Temperature | Room Temperature |

| Typical Yield | >95% | >99% | >99% |

Table 2: Peptide Coupling Reaction Conditions

| Parameter | Value |

| Amino Acid Excess | 3 - 5 equivalents |

| Coupling Reagent | HBTU (1 eq. to amino acid) |

| Base | DIPEA (2 eq. to amino acid) |

| Solvent | DMF |

| Reaction Time | 1 - 2 hours |

| Temperature | Room Temperature |

| Typical Yield | >98% |

Conclusion

The use of this compound in conjunction with orthogonal protecting groups like Boc and Fmoc provides a robust and highly versatile strategy for the synthesis of complex peptides. The differential stability of the Z-group to both acidic and basic conditions allows for the selective deprotection of Boc and Fmoc groups, respectively, granting precise control over peptide chain elongation and side-chain modification. The detailed protocols and workflows provided in this guide offer a foundational framework for researchers to confidently implement this powerful strategy, enabling the development of novel peptide-based therapeutics and research tools with enhanced stability and functionality.

References

The Strategic Application of Z-D-Lys-OH in Peptide Synthesis: A Technical Comparison of Boc and Fmoc Chemistries

For Immediate Release

A Deep Dive into the Utilization of Z-D-Lysine in Solid-Phase Peptide Synthesis, Offering a Comparative Analysis for Researchers and Drug Development Professionals.

In the landscape of therapeutic peptide development, the precise control of amino acid side-chain functionality is paramount. The choice between the two primary solid-phase peptide synthesis (SPPS) methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, profoundly impacts the strategic incorporation of specialized amino acid derivatives such as Z-D-Lys-OH. This technical guide provides an in-depth analysis of the use of this compound in both Boc and Fmoc-based strategies, complete with comparative data, detailed experimental protocols, and workflow visualizations to inform rational peptide design and synthesis.

The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for amines, valued for its stability and resistance to racemization during coupling reactions.[1] Its application in protecting the ε-amino group of D-lysine (this compound) offers distinct advantages and presents unique considerations within the frameworks of Boc and Fmoc SPPS. The core difference lies in the concept of orthogonality—the ability to selectively remove one type of protecting group without affecting others.[2][3]

Core Principles: Orthogonality and Deprotection Strategies

The decision to employ this compound in either Boc or Fmoc chemistry hinges on the desired protecting group strategy and the overall synthetic plan.

In Boc Chemistry: The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the side-chain protecting groups are typically benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for removal.[2] The Z group on the lysine side chain is stable to the repeated TFA treatments used for Nα-Boc deprotection. However, it is cleaved by the same strong acids used for final cleavage and global deprotection.[4] This makes the Boc/Z combination a non-orthogonal but viable strategy, where the Z group is carried through the synthesis and removed in the final step. For enhanced stability against TFA, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is often preferred for lysine side-chain protection in Boc SPPS.

In Fmoc Chemistry: The Nα-Fmoc group is labile to bases, typically a solution of piperidine in DMF. The Z group, conversely, is stable under these basic conditions. This establishes an orthogonal protecting group scheme. The Z-protected lysine side chain can remain intact while other acid-labile side-chain protecting groups (like Boc or tBu) are removed during the final TFA-mediated cleavage from the resin. This orthogonality allows for the Z group to be selectively removed at a later stage, for instance, through catalytic hydrogenolysis, enabling site-specific modifications of the lysine side chain post-synthesis or in a protected peptide fragment.

Comparative Data: this compound in Boc vs. Fmoc SPPS

| Feature | Boc Chemistry with this compound | Fmoc Chemistry with this compound |

| Nα-Protection | Acid-labile (TFA) | Base-labile (Piperidine) |

| Side-Chain (Lys) Protection | Z-group (acid-labile, strong acid) | Z-group (stable to base, removable by hydrogenolysis or strong acid) |

| Orthogonality | Partial/Non-orthogonal | Fully Orthogonal |

| Final Cleavage | Harsh (e.g., HF, TFMSA) | Mild (e.g., TFA cocktail) |

| Handling Precautions | Requires specialized HF-resistant apparatus | Standard laboratory glassware |

| Compatibility with PTMs | Limited due to harsh final cleavage | Generally compatible, allows for selective Z-group removal |

| Potential Side Reactions | Acid-catalyzed side reactions; tert-butylation of sensitive residues. | Base-catalyzed side reactions (e.g., aspartimide formation); potential for modification of Z-group during final cleavage if not carefully planned. |

| Automation | Less common for commercial synthesizers | Standard for automated synthesizers |

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using manual Boc and Fmoc SPPS.

Protocol 1: Incorporation of Boc-D-Lys(Z)-OH in Boc SPPS

This protocol outlines the manual synthesis on a MBHA resin.

-

Resin Preparation:

-

Swell the MBHA resin in dichloromethane (DCM).

-

Perform Nα-Boc deprotection of the preceding amino acid using 50% TFA in DCM.

-

Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling of Boc-D-Lys(Z)-OH:

-

Dissolve Boc-D-Lys(Z)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and couple for 2-4 hours.

-

Monitor the coupling completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation:

-

Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.

-

-

Final Cleavage and Deprotection:

-

After completion of the synthesis, treat the resin with a strong acid cocktail, such as HF with scavengers (e.g., anisole), to cleave the peptide from the resin and remove the Z and other side-chain protecting groups simultaneously.

-

Protocol 2: Incorporation of Fmoc-D-Lys(Z)-OH in Fmoc SPPS

This protocol outlines the manual synthesis on a Rink Amide resin.

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF.

-

Perform Nα-Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of Fmoc-D-Lys(Z)-OH:

-

Dissolve Fmoc-D-Lys(Z)-OH (3 equivalents) and an activating agent like HCTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor the coupling completion using a Kaiser test.

-

Wash the resin with DMF.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for the subsequent amino acids.

-

-

Final Cleavage (Z-group remains):

-

After the final Nα-Fmoc deprotection, treat the resin with a TFA cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups. The Z-group will remain on the lysine side chain.

-

-

Z-Group Deprotection (Optional, Post-Cleavage):

-

The purified peptide with the Z-protected lysine can be subjected to catalytic hydrogenolysis (e.g., H₂/Pd-C in a suitable solvent like methanol or acetic acid) to remove the Z group.

-

Visualization of Workflows and Logic

The following diagrams illustrate the core logic and workflows for the use of this compound in Boc and Fmoc SPPS.

Conclusion

The selection of Boc versus Fmoc chemistry for the incorporation of this compound is a strategic decision that should be guided by the ultimate goal of the peptide synthesis. The Boc strategy offers a more traditional, albeit harsher, approach where the Z-group acts as a standard side-chain protecting group removed at the final step. In contrast, the Fmoc strategy provides a milder and more flexible orthogonal approach, allowing the Z-protected lysine to be carried through the synthesis and selectively deprotected at a later stage. This orthogonality is particularly advantageous for the synthesis of complex peptides requiring site-specific modifications, such as branching, cyclization, or the attachment of reporter molecules. For researchers and drug development professionals, a thorough understanding of these differences is crucial for the successful and efficient synthesis of novel peptide-based therapeutics.

References

The Unseen Architect: A Technical Guide to Z-D-Lys-OH in the Synthesis of Neurologically Active Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core utility of N-α-benzyloxycarbonyl-D-lysine (Z-D-Lys-OH), a crucial building block in the chemical synthesis of peptides for neuroscience research. While not a direct effector of neural function, its role as a protected amino acid is fundamental to the creation of bespoke peptides that are instrumental in studying and targeting the nervous system. This document will elucidate the properties of this compound, its application in peptide synthesis, and provide examples of its potential use in creating neurologically relevant peptides.

Core Concepts: The Role of Protected Amino Acids in Peptide Synthesis

This compound is a derivative of the D-isomer of the essential amino acid lysine.[1][2][3] The key feature of this compound is the benzyloxycarbonyl (abbreviated as Z or Cbz) group attached to the alpha-amino group (N-α).[3][4] This "protecting group" is a temporary modification that masks the reactivity of the amine, preventing it from forming unwanted side reactions during the stepwise assembly of a peptide chain.

The D-configuration of the lysine is also a critical feature. While most naturally occurring amino acids are in the L-configuration, the incorporation of D-amino acids can significantly alter the properties of a peptide. This can include increased resistance to enzymatic degradation (proteolytic stability), which is a highly desirable trait for therapeutic peptide candidates, and the ability to adopt unique three-dimensional structures for specific receptor interactions.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Synonyms | N-α-benzyloxycarbonyl-D-lysine, Cbthis compound | |

| CAS Number | 70671-54-4 | |

| Molecular Formula | C₁₄H₂₀N₂O₄ | |

| Molecular Weight | 280.32 g/mol | |

| Appearance | White to off-white solid |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

The primary application of this compound is in peptide synthesis, most commonly through the Solid-Phase Peptide Synthesis (SPPS) methodology. The following is a generalized protocol illustrating how this compound would be incorporated into a growing peptide chain.

Objective: To incorporate a D-lysine residue into a specific position within a peptide sequence using this compound.

Materials:

-

This compound

-

Solid support resin (e.g., Wang resin, Rink amide resin)

-

Amino-terminally protected amino acids (e.g., Fmoc- or Boc-protected)

-

Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

-

Deprotection reagents (e.g., piperidine for Fmoc, TFA for Boc)

-

Solvents (e.g., DMF, DCM)

-

Cleavage cocktail (e.g., TFA-based)

Methodology:

-

Resin Preparation: The synthesis begins with a solid support resin, to which the first amino acid of the desired peptide sequence is attached (C-terminus).

-

Deprotection: The protecting group (e.g., Fmoc) on the N-terminus of the resin-bound amino acid is removed using a deprotection reagent (e.g., 20% piperidine in DMF). This exposes a free amine group.

-

Activation and Coupling: this compound is "activated" by reacting it with a coupling reagent in a suitable solvent. This forms a highly reactive species that readily forms a peptide bond with the free amine on the resin. The reaction is allowed to proceed until completion.

-

Washing: The resin is thoroughly washed to remove any unreacted reagents and byproducts.

-

Chain Elongation: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.

-

Final Deprotection: Once the full peptide has been assembled, the terminal Z-group on the D-lysine and any other remaining protecting groups are removed. The benzyloxycarbonyl group is typically removed via catalytic hydrogenation.

-

Cleavage and Purification: The completed peptide is cleaved from the solid resin support using a strong acid cocktail. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of incorporating this compound into a peptide and the general concept of using protected amino acids to build peptides for neuroscience applications.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Z-D-Lys-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-standard amino acids, such as the D-enantiomer of lysine with a benzyloxycarbonyl (Z) protected side chain (Z-D-Lys-OH), is a critical technique in modern peptide science. This modification can enhance peptide stability against enzymatic degradation, modulate biological activity, and provide a handle for further chemical modifications. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound, adaptable for both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) protection strategies.

I. Overview of this compound in Peptide Synthesis

This compound is a valuable building block for introducing a D-lysine residue into a peptide sequence. The Z group on the ε-amine of the lysine side chain is stable to the conditions used for the removal of the temporary Nα-protecting groups (piperidine for Fmoc and mild acid for Boc) during SPPS.[1][2] This orthogonality allows for the selective deprotection of the Nα-amino group for chain elongation while the side chain remains protected. The Z group is typically removed during the final cleavage of the peptide from the solid support using strong acidic conditions.[1]

II. Materials and Reagents

The following table summarizes the key reagents and their typical specifications for the synthesis.

| Reagent | Specification/Supplier Example | Purpose | Protection Strategy |

| Amino Acid Derivatives | |||

| Nα-Fmoc-Nε-Z-D-Lys-OH | ≥98% purity (HPLC, TLC) (e.g., Novabiochem) | D-Lysine building block | Fmoc |

| Nα-Boc-Nε-Z-D-Lys-OH | ≥98% purity (TLC) (e.g., Novabiochem, Aapptec)[3] | D-Lysine building block | Boc |

| Resins | |||

| Wang Resin | 100-200 mesh, ~1.0 mmol/g substitution | Standard for C-terminal acids | Fmoc |

| Rink Amide Resin | 200-400 mesh, ~0.7 mmol/g substitution | For C-terminal amides | Fmoc |

| Merrifield Resin | 100-200 mesh, 1% DVB, ~1.2 mmol/g substitution | Standard for C-terminal acids | Boc |

| Coupling Reagents | |||

| HBTU/HATU | ≥99.5% purity | Activating agent | Fmoc/Boc |

| HOBt | ≥99.0% purity | Racemization suppressor | Fmoc/Boc |

| DIC/DCC | ≥99.0% purity | Activating agent | Fmoc/Boc |

| Bases | |||

| DIPEA (DIEA) | ≥99.5% purity | Activation/Neutralization | Fmoc/Boc |

| NMM | ≥99.5% purity | Activation base | Fmoc/Boc |

| Deprotection Reagents | |||

| Piperidine | ≥99.5% purity | Fmoc group removal | Fmoc |

| Trifluoroacetic Acid (TFA) | ≥99.5% purity | Boc group removal/Cleavage | Boc/Fmoc (Cleavage) |

| Solvents | |||

| DMF | Peptide synthesis grade | Main solvent | Fmoc/Boc |

| DCM | Peptide synthesis grade | Washing/Swelling | Fmoc/Boc |

| Cleavage Reagents | |||

| TFMSA | ≥99.0% purity | Strong acid for cleavage | Boc |

| Thioanisole | ≥99.0% purity | Scavenger | Boc/Fmoc (Cleavage) |

| EDT | ≥98.0% purity | Scavenger | Boc/Fmoc (Cleavage) |

III. Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence using either Fmoc or Boc SPPS.

This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Wang or Rink Amide) in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

2. First Amino Acid Coupling (Loading):

-

Pre-activation: In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and allow to pre-activate for 5-10 minutes.

-

Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate for 2-4 hours at room temperature.

-

Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

3. Peptide Chain Elongation Cycle:

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for an additional 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (including Fmoc-D-Lys(Z)-OH):

-

Pre-activation: In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-D-Lys(Z)-OH), 3-5 equivalents of HBTU, and 6-10 equivalents of DIPEA in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat the deprotection and coupling steps for each amino acid in the sequence.

4. Final Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail. A common mixture is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v).

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

5. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

This protocol follows the traditional Boc/Bzl strategy.

1. Resin Swelling and First Amino Acid Attachment:

-

Swell Merrifield resin in DCM for 30 minutes.

-

Couple the first Boc-amino acid as its cesium salt by reacting with the resin in DMF at 50°C overnight.

2. Peptide Chain Elongation Cycle:

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 30 minutes.

-

Wash with DCM (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIPEA in DCM for 5 minutes (2x).

-

Wash with DCM (3x).

-

-

Amino Acid Coupling (including Boc-D-Lys(Z)-OH):

-

Pre-activation: Dissolve 3 equivalents of the Boc-amino acid (e.g., Boc-D-Lys(Z)-OH) and 3 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA.

-

Coupling: Add the activated amino acid solution to the neutralized resin. Agitate for 1-2 hours.

-

Monitoring: Perform a Kaiser test.

-

Washing: Wash with DMF (3x) and DCM (3x).

-

-

Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

3. Final Cleavage and Deprotection:

-

Dry the peptide-resin under vacuum.

-

Perform HF cleavage. This requires specialized equipment and safety precautions. A common HF cleavage cocktail is HF:anisole (9:1 v/v) at 0°C for 1 hour.

-

Alternatively, a TFMSA-mediated cleavage can be performed: TFMSA/TFA/thioanisole (1:10:1 v/v/v) for 2-4 hours.

-

After cleavage, precipitate, wash, and dry the crude peptide as described for the Fmoc protocol.

4. Purification:

-

Purify the crude peptide by RP-HPLC.

IV. Quantitative Data Summary

| Parameter | Fmoc-SPPS | Boc-SPPS | Reference |

| Amino Acid Equivalents | 3 - 5 | 3 | |

| Coupling Reagent Equivalents | 3 - 5 | 3 | |

| Base Equivalents (Activation) | 6 - 10 (DIPEA) | 6 (DIPEA) | |

| Coupling Time | 1 - 2 hours | 1 - 2 hours | |

| Deprotection Time | 5 + 15 minutes | 30 minutes | |

| Final Cleavage Time | 2 - 4 hours | 1 - 4 hours |

V. Workflow Diagrams

Caption: Fmoc-SPPS workflow for peptide chain elongation.

Caption: Boc-SPPS workflow for peptide chain elongation.

VI. Conclusion

The incorporation of this compound into synthetic peptides is a straightforward process using standard solid-phase peptide synthesis methodologies. The choice between Fmoc and Boc strategies will depend on the specific requirements of the target peptide and the available laboratory infrastructure. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize peptides containing this important non-canonical amino acid, enabling the exploration of novel peptide therapeutics and research tools. Careful monitoring of coupling and deprotection steps, along with robust purification, are key to obtaining high-quality final products.

References

Application Notes and Protocols for the Liquid-Phase Synthesis of Z-D-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the liquid-phase peptide synthesis (LPPS) of Nα-benzyloxycarbonyl-D-lysine (Z-D-Lys-OH). This protected amino acid derivative is a crucial building block in the synthesis of peptides for research and pharmaceutical applications.

Introduction

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical method for constructing peptides.[1][2] In LPPS, the peptide chain is elongated in a solution, with purification of the intermediate product after each coupling step.[2] This approach offers several advantages, including high purity of intermediates and better scalability compared to solid-phase peptide synthesis (SPPS).[1][3] LPPS is particularly well-suited for the synthesis of shorter peptides and for processes where precise control over the reaction is paramount. This compound is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. This protection is essential to prevent unwanted side reactions during peptide coupling.

Synthesis of this compound

The synthesis of this compound involves the selective protection of the α-amino group of D-lysine. A common method utilizes benzyl chloroformate as the protecting agent in an aqueous basic solution. The ε-amino group of lysine is more nucleophilic and will also react, necessitating a strategy to achieve selective α-protection. One established method involves the temporary protection of both amino groups followed by selective deprotection, or more commonly, direct protection under carefully controlled pH conditions. An alternative and effective method involves the use of a copper chelate to temporarily protect the α-amino and carboxyl groups, allowing for the selective acylation of the ε-amino group, followed by removal of the copper. However, for the synthesis of this compound where the α-amino group is to be protected, a direct approach with benzyl chloroformate is often employed.

Key Experimental Parameters

The successful synthesis of this compound is dependent on several critical parameters:

-

pH Control: Maintaining the appropriate pH is crucial for selective protection.

-

Temperature: The reaction is typically carried out at a low temperature to minimize side reactions.

-

Reagent Stoichiometry: The molar ratio of reactants must be carefully controlled to maximize yield and purity.

-

Purification: Effective purification of the final product is essential to remove unreacted starting materials and byproducts.

Quantitative Data Summary

The following table summarizes typical quantitative data for the liquid-phase synthesis of protected lysine derivatives, which can be considered representative for the synthesis of this compound.

| Parameter | Typical Value | Reference |

| Starting Material | D-Lysine Hydrochloride | N/A |

| Protecting Agent | Benzyl Chloroformate | |

| Yield | 80% | |

| Crude Purity | >90% | |

| Final Purity (after recrystallization) | ≥98.0% (TLC) | |

| Molecular Formula | C14H20N2O4 | |

| Molecular Weight | 280.32 g/mol |

Experimental Protocol: Liquid-Phase Synthesis of this compound

This protocol is based on established methods for the N-benzyloxycarbonylation of amino acids.

Materials:

-

D-Lysine hydrochloride

-

Sodium hydroxide (NaOH)

-

Cupric sulfate pentahydrate (CuSO4·5H2O)

-

Sodium bicarbonate (NaHCO3)

-

Benzyl chloroformate (Z-Cl)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Hydrochloric acid (HCl)

-

Acetone

-

Methanol

-

Ethanol

-

Deionized water

Procedure:

-

Formation of the Copper Complex:

-

Dissolve D-Lysine hydrochloride (e.g., 18.25 g, 100 mmol) and sodium hydroxide (8 g, 200 mmol) in deionized water (80 ml).

-

To this solution, add a solution of cupric sulfate pentahydrate (12.5 g, 50 mmol) in water (40 ml) at 30°C.

-

Cool the mixture to 0°C in an ice bath.

-

-

Benzyloxycarbonylation:

-

Add sodium bicarbonate (10 g, 120 mmol) to the cooled suspension.

-

Slowly add benzyl chloroformate (19 ml, 130 mmol) dropwise while stirring vigorously.

-

Continue stirring the reaction mixture at 0°C for 3 hours, and then at room temperature overnight.

-

-

Isolation of the Protected Copper Complex:

-

Collect the precipitated Nα-Z-D-Lys-Cu2+ complex by filtration.

-

Wash the precipitate with water (200 ml) and then with acetone (100 ml).

-

Dry the collected solid.

-

-

Decomplexation and Product Isolation:

-

Prepare a boiling suspension of EDTA (40 g, 110 mmol) in water (400 ml).

-

Add the powdered Nα-Z-D-Lys-Cu2+ complex portionwise to the boiling EDTA solution.

-

Maintain the pH of the mixture at 7.0 by the addition of concentrated HCl.

-

A white precipitate of this compound will form.

-

Collect the white precipitate by filtration.

-

Wash the product with water and then with methanol.

-

Dry the final product.

-

-

Purification (Recrystallization):

-

Recrystallize the crude this compound from an ethanol-water mixture to obtain the purified product.

-

Experimental Workflow Diagram

References

Application Notes and Protocols for Coupling Z-D-Lys-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids is a critical step in the synthesis of peptides with modified properties for research and therapeutic applications. Z-D-Lysine-OH (Nε-benzyloxycarbonyl-D-lysine) is a valuable building block that introduces a D-amino acid for increased proteolytic stability and a side-chain protecting group (Z, benzyloxycarbonyl) that can be removed orthogonally under specific conditions. Due to the stability of the Z-group to acidic conditions, Z-D-Lys-OH is primarily utilized in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS).

This document provides detailed application notes and protocols for the efficient coupling of this compound in Boc-SPPS using various common coupling reagents. It includes a comparative overview of reagent performance, potential side reactions, and detailed experimental procedures to guide researchers in successfully incorporating this modified amino acid into their peptide sequences.

Core Concepts in Coupling this compound

The primary challenge in coupling this compound, as with many protected amino acids, is to achieve high coupling efficiency while minimizing side reactions, particularly racemization. The bulky benzyloxycarbonyl (Z) group on the side chain can also impart some steric hindrance. The choice of coupling reagent is therefore crucial for a successful synthesis.

The general strategy involves the activation of the carboxylic acid of Boc-Z-D-Lys-OH to form a reactive intermediate that readily undergoes nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.

Comparative Overview of Coupling Reagents

While specific quantitative data on the coupling efficiency of this compound with different reagents is not extensively published, general performance characteristics for sterically hindered or protected amino acids can guide the selection process. The most common and effective coupling reagents for this purpose fall into two main categories: carbodiimides and onium salts (aminium/uronium and phosphonium).

| Coupling Reagent Class | Examples | General Performance Characteristics | Typical Coupling Time |

| Carbodiimides | DIC/HOBt | Cost-effective and widely used. The addition of HOBt is crucial to suppress racemization. May require longer reaction times for sterically hindered couplings.[1][2][3][4] | 2 - 4 hours |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Highly efficient with faster reaction times and generally higher coupling yields, especially for difficult couplings.[1] HATU is often considered superior for reducing racemization. | 20 - 60 minutes |

| Phosphonium Salts | PyBOP | Also highly efficient and known for rapid couplings. | 30 - 60 minutes |

Experimental Protocols

The following protocols are based on a standard Boc-SPPS workflow on a 0.1 mmol scale. Reagent equivalents are calculated based on the initial loading of the resin. It is crucial to ensure that all reagents and solvents are of high purity and anhydrous to maximize coupling efficiency.

General Boc-SPPS Cycle Prior to this compound Coupling

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin for a C-terminal acid, or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.

-

Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.

-

Washing: Wash the resin thoroughly with DCM to remove excess base. The resin is now ready for the coupling of Boc-Z-D-Lys-OH.

References

Application Notes and Protocols for the Deprotection of Z-D-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from Z-D-Lys-OH. The Z-group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by specific deprotection methods. The selection of an appropriate deprotection strategy is critical to ensure high yield and purity of the final D-Lysine product.

Introduction to Z-Group Deprotection

The benzyloxycarbonyl (Z) group is a urethane-type protecting group commonly employed to mask the α-amino or side-chain amino groups of amino acids during peptide synthesis. Its removal is typically achieved through methods that cleave the benzyl-oxygen bond. The two most prevalent and effective strategies for the deprotection of the Z-group from this compound are catalytic hydrogenation and acidolysis.

Deprotection Methodologies

This section outlines the primary methods for the deprotection of this compound, including catalytic hydrogenation, catalytic transfer hydrogenation, and acidolysis.

Catalytic Hydrogenation

Catalytic hydrogenation is a mild and efficient method for Z-group removal. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds cleanly, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.

Catalytic Transfer Hydrogenation

A variation of catalytic hydrogenation, catalytic transfer hydrogenation, utilizes a hydrogen donor in place of hydrogen gas. Formic acid is a commonly used and effective hydrogen donor in conjunction with a palladium catalyst.[1] This method is particularly advantageous as it does not require specialized high-pressure hydrogenation apparatus.[1]

Acidolysis

Strong acidic conditions can also be employed to cleave the Z-group. A common reagent for this purpose is a solution of hydrogen bromide (HBr) in acetic acid.[2] This method is robust but can be less mild than hydrogenolysis and may not be suitable for substrates with other acid-labile protecting groups.[3]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the deprotection of Z-protected amino acids and peptides using the methods described above.

| Deprotection Method | Reagents & Catalyst | Solvent | Temperature | Time | Typical Yield | Reference(s) |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol or Acetic Acid | Room Temperature | 1 - 4 hours | >95% | [4] |

| Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C | Methanol | Room Temperature | 10 - 60 minutes | 80 - 95% | |

| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 60 - 90 minutes | High |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

This protocol describes the deprotection of this compound using catalytic hydrogenation with hydrogen gas.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂) supply

-

Reaction flask (e.g., round-bottom flask or Parr shaker bottle)

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad or syringe filter)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in methanol in the reaction flask.

-

Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

-

Seal the reaction flask and purge the system with nitrogen or argon.

-

Introduce hydrogen gas to the reaction vessel (typically at atmospheric pressure or slightly above).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected D-Lys-OH.

Protocol 2: Catalytic Transfer Hydrogenation of this compound

This protocol details the deprotection of this compound using formic acid as a hydrogen donor.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Formic Acid (HCOOH)

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve this compound in methanol in the reaction flask.

-

Add 10% Pd/C to the solution.

-

To the stirred suspension, add formic acid.

-

Stir the reaction mixture at room temperature. The reaction is often complete within 10-60 minutes.

-

Monitor the reaction for the cessation of gas evolution and by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude D-Lys-OH. Further purification may be achieved by recrystallization or ion-exchange chromatography if necessary.

Protocol 3: Acidolysis of this compound with HBr in Acetic Acid

This protocol outlines the deprotection of this compound using a solution of HBr in acetic acid.

Materials:

-

This compound

-

33% Hydrogen Bromide in Acetic Acid

-

Anhydrous diethyl ether

-

Reaction flask with a gas outlet to a trap

-

Stirring apparatus

-

Centrifuge or filtration apparatus

Procedure:

-

Place this compound in a dry reaction flask.

-

Under a fume hood, add the solution of 33% HBr in acetic acid.

-

Stir the reaction mixture at room temperature for 60-90 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, precipitate the product by adding the reaction mixture to a stirred, cold solution of anhydrous diethyl ether.

-

Collect the precipitated D-Lysine hydrobromide salt by filtration or centrifugation.

-

Wash the solid product with anhydrous diethyl ether and dry under vacuum.

Visualizations

Caption: General workflow for the deprotection of this compound.

References

Application Notes and Protocols: Hydrogenolysis for Z-D-Lys-OH Deprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the benzyloxycarbonyl (Z or Cbz) protecting group is a critical step in peptide synthesis and other areas of organic chemistry. Catalytic hydrogenolysis is a widely employed method for this transformation due to its clean reaction profile and mild conditions, which preserve the stereochemistry of the amino acid.[1] This document provides detailed application notes and protocols for the deprotection of Nα-Z-D-lysine (Z-D-Lys-OH) via hydrogenolysis, a common procedure in the synthesis of lysine-containing peptides and derivatives.

The Z-group is cleaved by heterogeneous catalytic hydrogenation over a palladium catalyst, typically palladium on carbon (Pd/C).[2][3] The reaction proceeds with the uptake of hydrogen gas (H₂), leading to the formation of the free amine, toluene, and carbon dioxide as byproducts. This method is favored for its high efficiency and the ease of product isolation from the solid catalyst.[2]

Reaction Overview

The hydrogenolysis of this compound involves the cleavage of the N-benzyloxycarbonyl group to yield D-lysine. The overall reaction is as follows:

This compound + H₂ --(Pd/C)--> D-Lysine + Toluene + CO₂

This process can be achieved using hydrogen gas directly or through catalytic transfer hydrogenation, where a hydrogen donor molecule is used in place of gaseous hydrogen.[4] The choice of catalyst, solvent, and reaction conditions can influence the reaction rate and yield.

Experimental Protocols

This section details two common protocols for the hydrogenolysis of this compound: standard catalytic hydrogenation with hydrogen gas and catalytic transfer hydrogenation.

Protocol 1: Standard Catalytic Hydrogenation with Hydrogen Gas

This protocol describes the deprotection of this compound using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading can range from 5 to 10 mol% of the substrate. For efficient reaction, a 10 wt% loading relative to the substrate is often used.

-

Atmosphere Exchange: Seal the flask and purge the system with an inert gas like nitrogen or argon. Then, evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is entirely hydrogen. For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Monitoring the Reaction: To monitor the reaction by TLC, take a small aliquot from the reaction mixture, filter it through a small plug of Celite® to remove the catalyst, and spot it on a TLC plate. A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v). The disappearance of the starting material spot and the appearance of the product spot (which will be more polar and have a lower Rf value) indicates the completion of the reaction.

-

Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected. Caution: The Pd/C catalyst is pyrophoric and can ignite in the presence of air, especially when dry. It is crucial to keep the filter cake wet with solvent during and after filtration.

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude D-lysine.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol is an alternative to using hydrogen gas and employs a hydrogen donor.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate or 1,4-cyclohexadiene

-

Methanol (MeOH) or Ethanol (EtOH)

-

Diatomaceous earth (Celite®)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Catalyst and Hydrogen Donor Addition: Add 10% Pd/C (10-20 wt% of the substrate) to the solution, followed by the hydrogen donor. If using ammonium formate, add 3-5 equivalents. If using 1,4-cyclohexadiene, 2-3 equivalents are typically sufficient.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC as described in Protocol 1.

-

Work-up and Isolation: Follow the same work-up, catalyst removal, and product isolation steps as in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the hydrogenolysis of Z-protected amino acids, which can be considered representative for the deprotection of this compound.

| Substrate | Catalyst (mol%) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Z-protected amine | 1 mol% Pd/C | H₂ (1 atm) | MeOH | Room Temp. | 15-20 | >95 | |

| Z-protected amine | 10 wt% Pd/C | H₂ (3.5 atm) | EtOAc | 80 | 0.08 | 99 | |

| Z-protected amine | 10 wt% Pd/C | Et₃SiH | - | - | - | - | |

| N-Cbz protected amines | 0.05 mol% Pd(OAc)₂/charcoal | H₂ (1 atm) | MeOH | Room Temp. | 12 | High |

Visualizations

Reaction Mechanism

Caption: Mechanism of Z-group hydrogenolysis.

Experimental Workflow

Caption: Hydrogenolysis experimental workflow.

Safety Precautions

-

Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry and in the presence of organic solvents and hydrogen. Always handle the catalyst in an inert atmosphere or as a slurry in a solvent. Never allow the catalyst to dry on the filter paper or in the reaction vessel in the presence of air. Quench the used catalyst by suspending it in water before disposal.

-

Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

-

Solvents: Use flammable solvents like methanol and ethanol with appropriate care in a well-ventilated area.

Troubleshooting

-

Slow or Incomplete Reaction:

-

Catalyst Activity: The catalyst may be old or deactivated. Use fresh, high-quality Pd/C.

-

Insufficient Hydrogen: Ensure a continuous supply of hydrogen and that the system is properly sealed.

-

Poor Mixing: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

-

-

Side Reactions:

-

Aromatic Ring Reduction: Prolonged reaction times or harsh conditions can lead to the saturation of the aromatic ring of the Z-group. Monitor the reaction closely and stop it once the starting material is consumed.

-

-

Low Yield:

-

Incomplete Reaction: See above.

-

Product Adsorption: The product may adsorb onto the catalyst. Wash the catalyst thoroughly with the reaction solvent after filtration.

-

Loss During Work-up: Ensure careful handling during filtration and concentration steps.

-

References

Application Notes and Protocols for the Use of Z-D-Lys-OH in Manual Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Lys-OH, or Nα-benzyloxycarbonyl-D-lysine, is a valuable building block in manual solid-phase peptide synthesis (SPPS), particularly for the introduction of D-lysine residues into a peptide sequence. The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting group for the α-amino functionality, while the D-configuration of the lysine can impart unique properties to the final peptide, such as increased resistance to enzymatic degradation.[1][2] These application notes provide a comprehensive guide to the effective use of this compound in manual SPPS, covering protocols for coupling and deprotection, expected quantitative outcomes, and potential applications of D-lysine-containing peptides.

Peptides incorporating D-amino acids are of significant interest in drug development as they often exhibit enhanced stability against proteases, leading to longer in vivo half-lives.[2][3] The inclusion of D-lysine can influence the peptide's secondary structure and its interaction with biological targets, such as G protein-coupled receptors (GPCRs) or bacterial cell membranes.[4]

Data Presentation

The following tables summarize the expected quantitative data for the manual synthesis of a model peptide incorporating this compound. These values are typical for standard manual SPPS and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Reagents and Materials for a Typical Manual SPPS Cycle with this compound

| Reagent/Material | Purpose | Typical Excess (relative to resin loading) |

| This compound | Nα-protected amino acid | 3 - 5 equivalents |

| Coupling Reagent (e.g., HBTU, HATU) | Carboxyl group activation | 2.9 - 4.9 equivalents |

| Base (e.g., DIPEA/DIEA) | Neutralization and activation | 6 - 10 equivalents |

| Solvent (e.g., DMF, NMP) | Resin swelling and reaction medium | Sufficient to swell resin and dissolve reagents |

| Deprotection Reagent (for Z-group) | Removal of the Nα-Z protecting group | See Protocol 2 |

| Washing Solvents (e.g., DMF, DCM) | Removal of excess reagents and byproducts | N/A |

| Solid Support (e.g., Wang resin, Rink amide resin) | Insoluble support for peptide elongation | N/A |

Table 2: Expected Performance Metrics in Manual SPPS with this compound

| Parameter | Expected Outcome | Notes |

| Coupling Efficiency | >98% per step | Can be monitored by a qualitative ninhydrin (Kaiser) test. Incomplete couplings may require a second coupling step. |

| Overall Crude Yield | 60-80% | Dependent on the length and sequence of the peptide. Longer and more complex sequences may result in lower yields. |

| Purity of Crude Peptide | 50-70% | Highly sequence-dependent. Purification by RP-HPLC is typically required to achieve higher purity. |

| Final Purity (after HPLC) | >95% | Achievable with optimized purification protocols. |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a growing peptide chain during manual solid-phase peptide synthesis. These protocols assume a standard Fmoc/tBu strategy for the preceding amino acids, with the final N-terminal residue being this compound.

Protocol 1: Coupling of this compound to the Resin-Bound Peptide

This protocol describes the manual coupling of this compound to a deprotected N-terminal amine on the solid support.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Manual SPPS reaction vessel

-

Shaker or vortex mixer

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the preceding amino acid has been removed and the resin has been thoroughly washed with DMF.

-

Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the solution and vortex briefly. This is the activation solution.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Immediately add the activation solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for sterically hindered sequences.

-

-

Monitoring the Coupling:

-

After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

-